molecular formula C9H7Cl2FO B14051817 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

Cat. No.: B14051817
M. Wt: 221.05 g/mol
InChI Key: GLMNGSBMTINRSQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2FO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluoroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are effective oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 1-(2-chloro-4-fluorophenyl)-2-propanol.

    Reduction: 1-(2-chloro-4-fluorophenyl)propan-2-ol.

    Oxidation: 1-(2-chloro-4-fluorophenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethanone: A simpler analog with similar substitution on the phenyl ring but lacking the additional chlorine atom on the carbonyl carbon.

    1-(2-Chloro-4-fluorophenyl)propan-2-ol: The reduced form of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one.

    1-(2-Chloro-4-fluorophenyl)propanoic acid: The oxidized form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3

InChI Key

GLMNGSBMTINRSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl

Origin of Product

United States

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